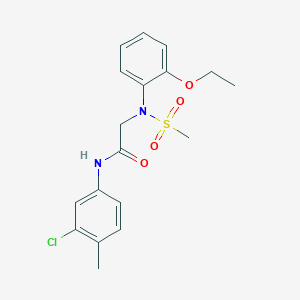![molecular formula C17H16FN3O4S B3709939 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3709939.png)
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Übersicht
Beschreibung
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro-nitrophenyl group and a propan-2-yloxy group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: of a fluoro-substituted benzene ring to introduce the nitro group.
Carbamothioylation: to attach the carbamothioyl group.
Coupling: with 3-(propan-2-yloxy)benzamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide include:
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(methoxy)benzamide
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the fluoro group, in particular, can enhance its stability and binding affinity in certain contexts.
Eigenschaften
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)20-17(26)19-15-9-12(21(23)24)6-7-14(15)18/h3-10H,1-2H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXXWVMXDJEEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3709875.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B3709882.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3709885.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3709891.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3709898.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3709905.png)
![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3709909.png)

![N-[3-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE](/img/structure/B3709924.png)
![1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B3709942.png)
![5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3709946.png)


